Esomeprazole magnesium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

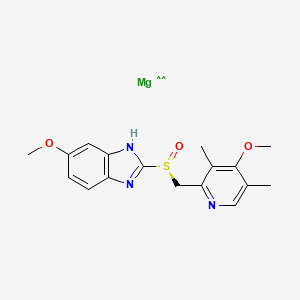

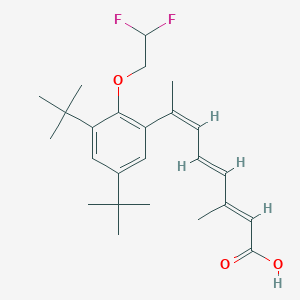

Esomeprazole (magnesium salt) is a proton pump inhibitor (PPI) used to reduce stomach acid production. It is commonly marketed under the brand name Nexium. This compound is the S-isomer of omeprazole and is used to treat conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of esomeprazole (magnesium salt) involves several steps:

Starting Material: The synthesis begins with 4-methoxy-2-hydroxymethyl-3,5-dimethyl pyridine.

Bromination: This compound reacts with hydrobromic acid to form 4-methoxy-2-bromomethyl-3,5-dimethyl pyridine.

Thioether Formation: The brominated compound is then reacted with 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole in methanol.

Oxidation: The resulting compound is oxidized using D-diethyl tartrate, tetrabutyl titanate, and water to form esomeprazole.

Salt Formation: Finally, esomeprazole reacts with magnesium methoxide to produce esomeprazole (magnesium salt).

Industrial Production Methods: Industrial production of esomeprazole (magnesium salt) follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Oxidation: Esomeprazole undergoes oxidation to form its active sulfoxide form.

Substitution: The synthesis involves nucleophilic substitution reactions, particularly during the formation of the thioether linkage.

Common Reagents and Conditions:

Oxidizing Agents: D-diethyl tartrate, tetrabutyl titanate.

Solvents: Methanol, dichloromethane.

Catalysts: Tetrabutyl titanate.

Major Products:

Esomeprazole: The primary product formed after oxidation.

Esomeprazole (Magnesium Salt): The final product after reacting with magnesium methoxide.

Scientific Research Applications

Esomeprazole (magnesium salt) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of proton pump inhibitors.

Biology: Investigated for its effects on gastric acid secretion and its role in cellular processes.

Medicine: Extensively used in clinical trials to evaluate its efficacy in treating acid-related disorders.

Industry: Employed in the formulation of pharmaceutical products for the treatment of GERD and other acid-related conditions

Mechanism of Action

Esomeprazole (magnesium salt) exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to the sulfhydryl groups of cysteines on the enzyme, esomeprazole effectively blocks acid secretion. This inhibition is irreversible, and new enzyme synthesis is required to resume acid production .

Comparison with Similar Compounds

Omeprazole: The racemic mixture of S- and R-isomers.

Pantoprazole: Another PPI with a similar mechanism of action.

Lansoprazole: A PPI used for similar indications.

Comparison:

Esomeprazole vs. Omeprazole: Esomeprazole is the S-isomer of omeprazole and has been shown to provide more consistent acid suppression.

Esomeprazole vs. Pantoprazole: Both have similar efficacy, but esomeprazole may have a longer duration of action.

Esomeprazole vs. Lansoprazole: Esomeprazole has a slightly different pharmacokinetic profile, offering advantages in certain patient populations

Esomeprazole (magnesium salt) stands out due to its specific isomeric form, providing more predictable pharmacokinetics and potentially better clinical outcomes for patients with acid-related disorders.

Properties

InChI |

InChI=1S/C17H19N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m0./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEUGMWHWPYFDD-JIDHJSLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19MgN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)